ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Research has highlighted the role of ethyl indole carboxylate derivatives in the synthesis of complex heterocyclic systems, including pyrrolo[2,3-b]indoles, through novel synthetic pathways and reactions. These compounds are of interest due to their presence in natural products and potential therapeutic agents (Pelkey, 1996), (Pelkey, 1997).
- The development of new methods for the functionalization of indoles through palladium-catalyzed reactions has expanded the toolbox for synthesizing substituted indoles, which are core structures in many pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
- Studies have also focused on the use of indole derivatives for the construction of indolin-2-one frameworks via cascade radical addition/cyclization reactions, highlighting their utility in generating functionalized scaffolds with potential application in drug discovery and material science (Dai et al., 2014).
Material Science and Corrosion Inhibition
- Indole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating their potential applications in industrial processes and material preservation. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Crystallography and Molecular Structure
- The crystal structure analysis of indole derivatives, including those similar to ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate, helps in understanding their molecular geometry, electronic structure, and potential interactions in biological systems or materials. Such insights are crucial for designing compounds with specific properties and functions (Errossafi et al., 2015).
Mechanism of Action
Target of Action
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple targets . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 1-ethyl-5-nitroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFCCSGOPZWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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